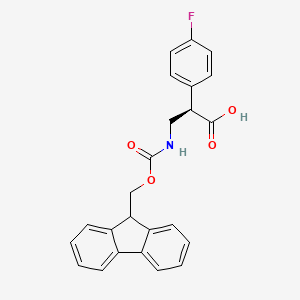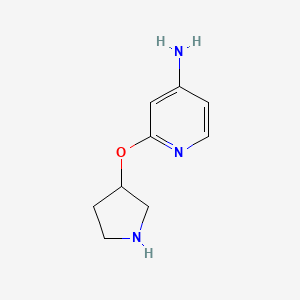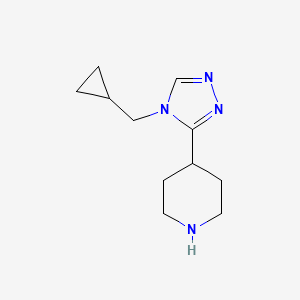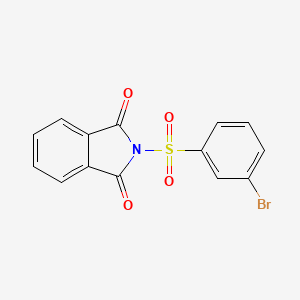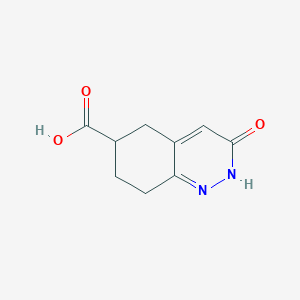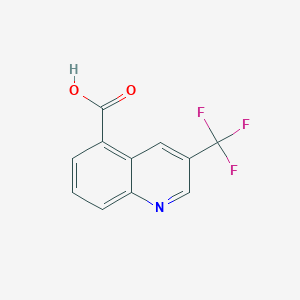
3-(Trifluoromethyl)quinoline-5-carboxylic acid
Overview
Description
3-(Trifluoromethyl)quinoline-5-carboxylic acid is an aromatic compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 . It is used in various applications in the field of research and industry.
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid involves several steps. One method involves a Pd-catalyzed coupling reaction . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)quinoline-5-carboxylic acid is characterized by a trifluoromethyl group attached to the 3-position of the quinoline ring and a carboxylic acid group attached to the 5-position .Chemical Reactions Analysis
The trifluoromethyl group in 3-(Trifluoromethyl)quinoline-5-carboxylic acid has a significant electronegativity, which makes the compound a strong acid . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)quinoline-5-carboxylic acid is a solid at room temperature .Scientific Research Applications
Synthesis and Derivative Development
3-(Trifluoromethyl)quinoline-5-carboxylic acid and its derivatives have been extensively studied for their synthesis methods and potential applications in medicinal chemistry. The compound's utility in creating novel derivatives with potential antibacterial activities is noteworthy. For example, its derivatives have been synthesized through various chemical reactions, showing promising antibacterial properties against both Gram-positive and Gram-negative bacterial strains. This includes the creation of optically pure α-amino acid functionalized quinolone derivatives, showcasing significant antibacterial activity (Lingaiah et al., 2012). Additionally, novel synthesis methods have been developed to create 2-substituted 3-(trifluoromethyl)quinoxalines from related carboxylic acids, highlighting the compound's versatility in generating a broad range of derivatives (Didenko et al., 2015).
Chemical Functionalization and Reactivity
The reactivity of trifluoromethyl-substituted quinolines, including the 3-(trifluoromethyl)quinoline-5-carboxylic acid, has been explored to extend their chemical functionalities. Direct metalation and subsequent functionalization techniques have been utilized to introduce various substituents into the quinoline ring, allowing for the preparation of a range of carboxylic acids and derivatives with precise regiocontrol. These methodologies afford the creation of quinoline derivatives with potential applications in drug discovery and organic synthesis (Schlosser & Marull, 2003).
Antibacterial and Antimicrobial Properties
Studies have demonstrated the antibacterial and antimicrobial potentials of 3-(trifluoromethyl)quinoline-5-carboxylic acid derivatives. Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from related quinoline carboxylic acids have shown potential as antimicrobial agents. These compounds were tested in vitro and displayed varying degrees of antibacterial activity, suggesting their utility in developing new antimicrobial therapies (Holla et al., 2006).
Safety And Hazards
3-(Trifluoromethyl)quinoline-5-carboxylic acid is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
3-(trifluoromethyl)quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8-7(10(16)17)2-1-3-9(8)15-5-6/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZIZMMXEZXXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236089 | |
| Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)quinoline-5-carboxylic acid | |
CAS RN |
1841081-82-0 | |
| Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



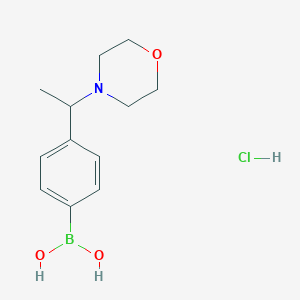
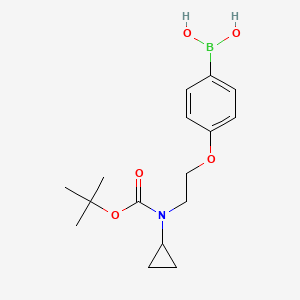
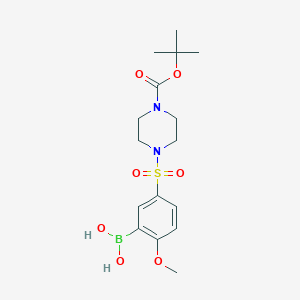
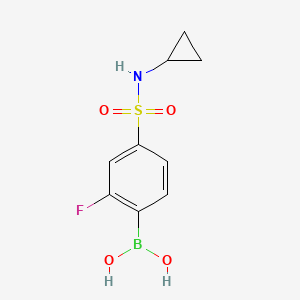
![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)
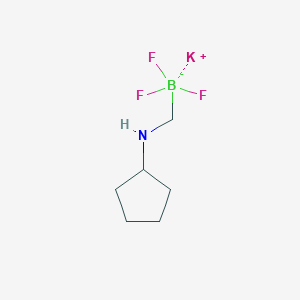
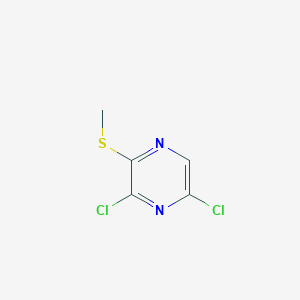
![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
